Stigmasta-3,5-diene
Overview
Description
Stigmasta-3,5-diene is a steroidal compound that is often used as a marker for the authenticity of olive oils. The European Community Regulation requires the determination of stigmasta-3,5-diene content to ascertain the authenticity of olive oils. The compound is of significant interest due to its role in quality control and legal compliance of olive oil products .
Synthesis Analysis
The synthesis of steroidal compounds related to stigmasta-3,5-diene has been explored in various studies. For instance, stigmasta-5,24-dien-3β-ol and its isomers have been synthesized from 24-ketones through a series of reactions involving isopropenyl magnesium bromide, allylic rearrangement with phosphorous triiodide, and lithium aluminium hydride reduction . Another study developed a method for synthesizing stigmasta-5,25-dien-3β-ol from sitosterol, which involved direct hydroxylation of the sitosterol side chain and dehydration of the hydroxylated compound .
Molecular Structure Analysis
The molecular structure of stigmasta-3,5-diene is characterized by its steroidal framework, which is common to many natural sterols. The synthesis of related compounds often involves modifications to this basic structure, such as the introduction of hydroxyl groups or the formation of additional double bonds in the sterol side chain .
Chemical Reactions Analysis
Stigmasta-3,5-diene and its related compounds undergo various chemical reactions during their synthesis. These reactions include allylic rearrangements, reductions, and hydroxylations, which are crucial for constructing the steroidal skeleton and introducing functional groups that define the specific sterol derivatives . Additionally, osmylation has been used in the synthesis of aza-analogues of brassinosteroids, starting with steroidal dienones .
Physical and Chemical Properties Analysis
The physical and chemical properties of stigmasta-3,5-diene are closely related to its steroidal structure. High-performance liquid chromatography (HPLC) has been utilized to separate stigmasta-3,5-diene, squalene isomers, and wax esters, indicating the importance of chromatographic techniques in analyzing these compounds . The synthesis of steroidal compounds often requires careful control of reaction conditions to achieve the desired modifications while maintaining the integrity of the steroidal core .
Scientific Research Applications
Olive Oil Refining and Authenticity Testing
- Formation in Olive Oil Refining: Stigmasta-3,5-diene forms during the industrial physical refining of olive oil, particularly when using nitrogen as a stripping gas. Its quantification helps in detecting refined oils in virgin olive oils (León-Camacho, Serrano, & Constante, 2004).
- Authenticity Indicator: The compound is a key indicator in authenticating olive oils, as its presence suggests the refining of vegetable oils, including sunflower, rapeseed, and soy oils, which is significant for detecting low percentages of refined vegetable oils in virgin and crude seed oils (Cert et al., 1994).
Role in Quality Control Laboratories
- High-Performance Liquid Chromatography (HPLC): A method utilizing HPLC allows for the simultaneous separation of stigmasta-3,5-diene, wax esters, and squalene isomers in olive oils. This method is beneficial for routine and quick screening to ensure legal compliance in quality control laboratories (Amelio, Rizzo, & Varazini, 1998).
In Plant Sterol Biosynthesis
- Pumpkin Sterol Biosynthesis: In pumpkin plants (Cucurbita pepo L.), stigmasta-3,5-diene is regarded as a precursor for other sterols, highlighting its role in plant sterol biosynthesis (Sucrow & Radüchel, 1970).
Cancer Research
- Antiproliferative Effect Against Prostate Cancer: Compounds derived from stigmasta-3,5-diene, isolated from Commiphora mukul, display antiproliferative effects against human prostate cancer cells, suggesting its potential in cancer research and treatment (Shen et al., 2012).
Antimicrobial and Cytotoxic Applications
- Polyamine Conjugates with Antimicrobial Activity: Polyamine conjugates of stigmasta-3,5-diene derivatives have been synthesized, displaying considerable antimicrobial activity against Staphylococcus aureus and cytotoxic activity against human T-lymphoblastic leukemia cells (Vida et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCTZARHLGPHMT-BPIBQTEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmasta-3,5-diene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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